molecular formula C25H35N5O3 B2878428 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848867-15-2

9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2878428
CAS No.: 848867-15-2
M. Wt: 453.587
InChI Key: DINFTYWZGYTSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often employs microwave-assisted synthesis due to its efficiency and higher yield. This method reduces reaction times and energy consumption, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromomalononitrile for nucleophilic substitution and acetic anhydride for acetylation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of the compound can produce N-acetyl derivatives .

Scientific Research Applications

9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like PARP-1, which are involved in DNA repair processes. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound also interacts with various signaling pathways, including those involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of a purine and pyrimidine moiety, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent in various fields, including oncology and neurology .

Properties

CAS No.

848867-15-2

Molecular Formula

C25H35N5O3

Molecular Weight

453.587

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H35N5O3/c1-5-6-7-8-9-10-15-28-23(31)21-22(27(3)25(28)32)26-24-29(16-18(2)17-30(21)24)19-11-13-20(33-4)14-12-19/h11-14,18H,5-10,15-17H2,1-4H3

InChI Key

DINFTYWZGYTSAY-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.